Introduction: The Strategic Importance of Tropine-3-mesylate
Introduction: The Strategic Importance of Tropine-3-mesylate
An In-Depth Technical Guide to Tropine-3-mesylate: Synthesis, Properties, and Applications in Drug Development
Tropine-3-mesylate, systematically named (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a pivotal synthetic intermediate in the field of pharmaceutical sciences.[1][2] It is a mesylate derivative of tropine, the foundational bicyclic alcohol of the tropane alkaloid family.[1][3] The strategic importance of this compound lies in the transformation of the hydroxyl group of tropine into a highly effective leaving group, the mesylate. This chemical modification unlocks a versatile platform for nucleophilic substitution reactions at the C-3 position of the tropane skeleton, enabling the synthesis of a diverse array of semi-synthetic tropane alkaloids with significant therapeutic applications.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Tropine-3-mesylate for researchers and professionals in drug development and organic synthesis.
Chemical Structure and Physicochemical Properties
Tropine-3-mesylate possesses the characteristic 8-azabicyclo[3.2.1]octane core, with a methanesulfonate (mesylate) group esterified to the oxygen at the 3-position. This endo configuration is crucial for its subsequent reactivity.
Caption: Chemical structure of Tropine-3-mesylate.
Physicochemical Data
Quantitative experimental data for Tropine-3-mesylate is not extensively available in peer-reviewed literature. The following table includes data from supplier specifications and computationally predicted values, alongside the experimental properties of its precursor, tropine, for comparison.[2][4][5][6][7]
| Property | Tropine-3-mesylate | Tropine (Precursor) |
| CAS Number | 35130-97-3[4] | 120-29-6[7] |
| Molecular Formula | C₉H₁₇NO₃S[4] | C₈H₁₅NO[7] |
| Molecular Weight | 219.30 g/mol [2][4] | 141.21 g/mol [7] |
| Appearance | Light white powder[4] | White hygroscopic crystalline powder[7] |
| Melting Point | No data available | 64 °C[6] |
| Boiling Point | 347.1 °C at 760 mmHg (Predicted)[5] | 233 °C[6] |
| Density | 1.25 g/cm³ (Predicted)[5] | 1.045 g/cm³ at 25 °C[7] |
| Solubility | Compatible with various solvents[4] | Very soluble in water, diethyl ether, ethanol[6] |
| Storage Conditions | 0 - 8 °C, sealed in dry conditions[2][4] | Inert atmosphere, 2-8°C[8][9] |
Synthesis of Tropine-3-mesylate
The synthesis of Tropine-3-mesylate is a straightforward esterification of the 3-hydroxyl group of tropine with methanesulfonyl chloride (MsCl). This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of Tropine-3-mesylate.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of Tropine-3-mesylate, adapted from general procedures for the mesylation of alcohols.[3][10]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tropine (1 eq.) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (tropine) is consumed. If the reaction is sluggish, the ice bath can be removed, and the mixture stirred at room temperature for an additional 2 hours.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tropine-3-mesylate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are detected.
Spectroscopic Characterization
-
¹H NMR: The proton at the C-3 position, now adjacent to the electron-withdrawing mesylate group, would be expected to shift downfield compared to its position in tropine (around 4.0 ppm). The singlet for the N-methyl group would be observed, as well as complex multiplets for the protons of the bicyclic core. The methyl group of the mesylate would appear as a singlet around 3.0 ppm. For comparison, the ¹H NMR spectrum of tropine shows characteristic signals for the C-3 proton and the N-methyl group.[10][11]
-
¹³C NMR: The carbon at the C-3 position would show a significant downfield shift due to the attachment of the electronegative mesylate group. The carbon of the N-methyl group and the mesylate's methyl group would also be readily identifiable.
-
IR Spectroscopy: The most prominent feature in the IR spectrum would be the strong, characteristic absorption bands of the sulfonate group (S=O stretches), typically found in the regions of 1350-1330 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 219. Subsequent fragmentation would likely involve the loss of the mesylate group or fragmentation of the tropane ring.
Reactivity and Applications in Drug Development
The synthetic utility of Tropine-3-mesylate stems from the excellent leaving group ability of the mesylate anion. The mesylate group is approximately 10⁴ times better as a leaving group than a hydroxyl group. This enhanced reactivity allows for efficient nucleophilic substitution at the C-3 position, typically via an S_N2 mechanism, which proceeds with inversion of stereochemistry.
Caption: General scheme for nucleophilic substitution on Tropine-3-mesylate.
This reactivity makes Tropine-3-mesylate a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly anticholinergic agents used to treat conditions like motion sickness and muscle spasms.[1][4] By selecting different nucleophiles, a variety of functional groups can be introduced at the C-3 position, leading to the creation of novel drug candidates with modified pharmacological profiles. Its use as a building block for more complex organic molecules is also a significant application in fine chemical synthesis.[4]
Safety and Handling
Tropine-3-mesylate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of 0 - 8 °C in a tightly sealed container to prevent degradation from moisture.[4]
Conclusion
Tropine-3-mesylate is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis from tropine and the enhanced reactivity conferred by the mesylate group make it an ideal precursor for the synthesis of a wide range of tropane alkaloid derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working on the development of new therapeutics based on the tropane scaffold.
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